molecular formula C14H19ClO3S B056402 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride CAS No. 112160-39-1

2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride

Cat. No.: B056402
CAS No.: 112160-39-1
M. Wt: 302.8 g/mol
InChI Key: UXUOVYKDMGFUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 2,2,5,7,8-Pentamethylchroman-6-Sulfonyl Chloride is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The androgen receptor plays a crucial role in the development and function of the male reproductive system and secondary sexual characteristics.

Mode of Action

The compound interacts with the androgen receptor, modulating its signaling

Biochemical Pathways

The compound’s interaction with the androgen receptor affects the androgen signaling pathway . This pathway plays a key role in the regulation of gene expression and affects a variety of cellular processes, including cell growth and differentiation.

Result of Action

The modulation of androgen receptor signaling by this compound can have anti-cancer activity against prostate cancer cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of prostate cancer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound can rapidly hydrolyze in air, producing toxic gases . Therefore, it should be handled carefully to prevent exposure to air

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride typically involves the reaction of 2,2,5,7,8-pentamethylchroman-6-ol with sulfonyl chloride in the presence of a base . The reaction is generally carried out at room temperature and yields the desired sulfonyl chloride compound.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other sulfonyl chlorides. Its ability to introduce sulfonyl groups into a wide range of organic molecules makes it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

2,2,5,7,8-pentamethyl-3,4-dihydrochromene-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO3S/c1-8-9(2)13(19(15,16)17)10(3)11-6-7-14(4,5)18-12(8)11/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUOVYKDMGFUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402569
Record name 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112160-39-1
Record name 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112160-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The starting material for this synthesis was 2,2,5,7,8-pentamethylchroman and 77.55 g, 0.38 mol was dissolved in trichloromethane (1 liter) and cooled to 0° C. Chlorosulphonic acid (176.85 g, 1.52 mol) in a further 800 ml of solvent was added and the mixture stirred for 15 minutes at 0° C. and then for a further hour without cooling. The reaction mixture was poured onto ice and the organic layer separated off. This organic layer was then washed with 5% sodium carbonate solution, with saturated sodium bicarbonate solution and with brine. The aqueous washings were combined and extracted with more solvent. The original organic layer and the organic extract were combined, dried over anhydrous magnesium sulphate, stirred with activated charcoal and filtered through kieselguhr. Most of the trichloromethane was removed in vacuuo and then petroleum ether (40°/60° C.) was added and the remainder of the trichloromethane was removed in vacuuo. This crude product was dissolved in more petroleum ether and the solution cooled to 0° C. and filtered to give 45.96 g of Pmc-Cl (yield 39.7%, melting point 77°-82° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
176.85 g
Type
reactant
Reaction Step Two
[Compound]
Name
solvent
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Yield
39.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride
Reactant of Route 2
Reactant of Route 2
2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride
Reactant of Route 3
2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride
Reactant of Route 4
Reactant of Route 4
2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride
Reactant of Route 5
2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride
Reactant of Route 6
Reactant of Route 6
2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.